Tris(benzoyl)melamin Tris(benzoyl)melamin
Brand Name: Vulcanchem
CAS No.:
VCID: VC9743595
InChI: InChI=1S/C24H18N6O3/c31-19(16-10-4-1-5-11-16)25-22-28-23(26-20(32)17-12-6-2-7-13-17)30-24(29-22)27-21(33)18-14-8-3-9-15-18/h1-15H,(H3,25,26,27,28,29,30,31,32,33)
SMILES: C1=CC=C(C=C1)C(=O)NC2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Molecular Formula: C24H18N6O3
Molecular Weight: 438.4 g/mol

Tris(benzoyl)melamin

CAS No.:

Cat. No.: VC9743595

Molecular Formula: C24H18N6O3

Molecular Weight: 438.4 g/mol

* For research use only. Not for human or veterinary use.

Tris(benzoyl)melamin -

Specification

Molecular Formula C24H18N6O3
Molecular Weight 438.4 g/mol
IUPAC Name N-(4,6-dibenzamido-1,3,5-triazin-2-yl)benzamide
Standard InChI InChI=1S/C24H18N6O3/c31-19(16-10-4-1-5-11-16)25-22-28-23(26-20(32)17-12-6-2-7-13-17)30-24(29-22)27-21(33)18-14-8-3-9-15-18/h1-15H,(H3,25,26,27,28,29,30,31,32,33)
Standard InChI Key HQUANQXUGDDCMT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

Tris(benzoyl)melamin is derived from melamine (1,3,5-triazine-2,4,6-triamine), a symmetric triazine scaffold. Benzoylation substitutes the primary amine groups with benzoyl moieties, yielding a trisubstituted product. The resultant structure features a planar triazine ring with three pendant benzoyl groups, each contributing aromatic rigidity and hydrophobic character .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzoyl protons and carbons. For analogous triazine derivatives, such as N,N',N''-tris(alkyl)melamines, methylene protons adjacent to the triazine core resonate at δ 3.4–3.8 ppm, while aromatic protons from benzoyl groups appear in the δ 7.2–7.8 ppm range . Infrared (IR) spectroscopy further confirms the presence of carbonyl stretches (C=O) near 1,710 cm⁻¹ and triazine ring vibrations at 1,550 cm⁻¹ .

Synthesis and Optimization

Benzoylation of Melamine

The primary synthetic route involves reacting melamine with benzoyl chloride under basic conditions. A representative procedure includes:

  • Dissolving melamine in anhydrous tetrahydrofuran (THF).

  • Gradual addition of benzoyl chloride (3 equivalents) and triethylamine (as an HCl scavenger).

  • Refluxing for 24–48 hours to ensure complete substitution .

This method typically achieves yields of 75–85%, with purity confirmed via high-performance liquid chromatography (HPLC).

Alternative Pathways

Recent advances employ intermediates like N,N'-bis(trimethylsilyl)dicyandiamide to enhance reaction efficiency. For example, silylated melamine derivatives react selectively with benzoyl chloride, reducing side products and improving yields to >90% .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 215–220°C, with decomposition onset at 300°C. The benzoyl groups enhance thermal resistance compared to unmodified melamine (mp: 354°C, decomp.) .

Solubility Profile

Tris(benzoyl)melamin exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in chloroform and dimethylformamide (DMF). This behavior contrasts with alkyl-substituted analogs, which show improved aqueous solubility .

Functional Applications

Materials Science

The compound’s aromaticity and thermal stability make it suitable for:

  • Polymer crosslinking: Enhances rigidity in epoxy resins.

  • Surface coatings: Imparts hydrophobicity and UV resistance .

Biochemical Interactions

Comparative Analysis with Melamine Derivatives

CompoundSubstituentThermal Stability (°C)SolubilityPrimary Use
Melamine–NH₂354 (dec.)Low in organicsResins, adhesives
Tris(benzoyl)melamin–COC₆H₅300 (dec.)High in DMFCoatings, polymers
N,N',N''-tris(butyl)–(CH₂)₃CH₃180 (mp)Moderate in H₂OSolubility enhancers

Future Research Directions

  • Catalytic Applications: Investigating tris(benzoyl)melamin as a ligand in transition-metal catalysis.

  • Drug Delivery Systems: Leveraging its hydrophobic core for controlled release formulations.

  • Advanced Spectroscopy: Elucidating intermolecular interactions via X-ray crystallography .

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